1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one

Catalog No.
S13010339
CAS No.
683211-26-9
M.F
C16H14N4O
M. Wt
278.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-...

CAS Number

683211-26-9

Product Name

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one

IUPAC Name

1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)ethanone

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C16H14N4O/c1-12(21)20-16(14-10-6-3-7-11-14)18-17-15(19-20)13-8-4-2-5-9-13/h2-11H,1H3,(H,17,19)

InChI Key

IWGHDZZOQHYEID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is a complex organic compound characterized by its unique tetrazine structure, which comprises a five-membered ring containing four nitrogen atoms. This compound has the molecular formula C16H14N4OC_{16}H_{14}N_{4}O and a molecular weight of approximately 282.31 g/mol. The presence of the ethanone group contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound appears as an orange to brown crystalline solid with a melting point of around 196 °C .

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield different products based on the reaction conditions.
  • Reduction: Reduction reactions can convert this compound into its corresponding reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The tetrazine ring can undergo substitution reactions with various nucleophiles or electrophiles, facilitating further functionalization of the molecule .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Conditions: Often involve bases or acids to promote nucleophilic attack on the tetrazine ring.

The biological activity of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is significant due to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction may trigger various cellular responses such as apoptosis and inhibition of specific enzymes. Its potential as a therapeutic agent is being explored in the context of cancer treatment and other diseases where targeted molecular interactions are beneficial .

The synthesis of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one typically involves cyclization reactions of suitable precursors. A common method includes:

  • Preparation of Precursors: Reacting hydrazine derivatives with nitriles or other electrophiles.
  • Cyclization Reaction: Conducting the reaction under acidic or basic conditions at elevated temperatures to promote the formation of the tetrazine ring.
  • Purification: The final product is often purified using techniques like high-performance liquid chromatography (HPLC) .

The unique properties of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one make it suitable for various applications:

  • Medicinal Chemistry: As a potential drug candidate due to its biological activity.
  • Materials Science: In the development of functional materials that require specific electronic or optical properties.
  • Bioorthogonal Chemistry: Utilized in bioorthogonal labeling techniques involving inverse electron demand Diels-Alder reactions for specific covalent conjugation in biological systems .

Studies on the interactions of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one with biomolecules have revealed its potential in targeted drug delivery systems and therapeutic applications. The compound's ability to engage in bioorthogonal reactions allows it to be used for labeling biological targets without interfering with native biological processes .

Several compounds share structural similarities with 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one:

Compound NameStructureUnique Features
1,2,4,5-TetrazineSimple tetrazine derivativeLacks additional functional groups
3,6-Diphenyl-1,2,4,5-tetrazineSimilar core structureContains only tetrazine without ethanone
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-oneSimilar tetrazine coreDifferent substituents (propanone instead of ethanone)

Uniqueness

The uniqueness of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one lies in its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical and physical properties that enhance its suitability for specific applications compared to other tetrazine derivatives .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.11676108 g/mol

Monoisotopic Mass

278.11676108 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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